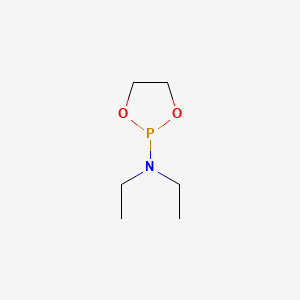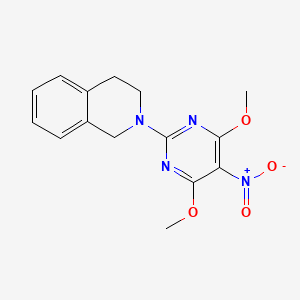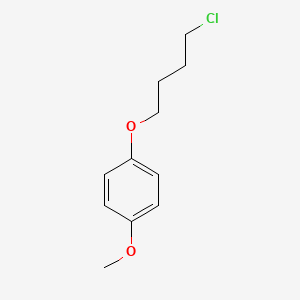![molecular formula C14H19Cl2NO B8592850 N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine](/img/structure/B8592850.png)
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by a cyclopropyl group attached to a benzyl amine structure, which is further substituted with dichloro and methoxy-propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzyl amine core. The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple . The benzyl amine core can be synthesized through reductive amination of benzaldehyde derivatives.
The dichloro and methoxy-propyl substitutions are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions . The methoxy-propyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl amines or thioethers.
Scientific Research Applications
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The dichloro and methoxy-propyl groups can modulate the compound’s electronic properties, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-propyl)-phenyl]-amine
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-ethyl)-benzyl]-amine
Uniqueness
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds significant strain and reactivity, while the dichloro and methoxy-propyl groups provide specific electronic and steric effects that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H19Cl2NO |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H19Cl2NO/c1-18-6-2-3-10-7-11(9-17-12-4-5-12)14(16)13(15)8-10/h7-8,12,17H,2-6,9H2,1H3 |
InChI Key |
XRQOZUUOEKQCJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(Piperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8592819.png)







![1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one](/img/structure/B8592880.png)
